3-Phenyl-5-(trifluoromethyl)(1,2,4)triazolo[4,3-c]quinazoline
Overview
Description
3-Phenyl-5-(trifluoromethyl)(1,2,4)triazolo[4,3-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a quinazoline core, makes it a subject of interest for researchers in various fields.
Preparation Methods
The synthesis of 3-Phenyl-5-(trifluoromethyl)(1,2,4)triazolo[4,3-c]quinazoline typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of key intermediates such as 3-phenyl-1H-1,2,4-triazole and 2-chloroquinazoline.
Cyclization Reaction: The key step involves the cyclization of these intermediates under specific conditions to form the triazoloquinazoline core.
Industrial Production: Industrial production methods may involve optimized reaction conditions to improve yield and purity.
Chemical Reactions Analysis
3-Phenyl-5-(trifluoromethyl)(1,2,4)triazolo[4,3-c]quinazoline undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Phenyl-5-(trifluoromethyl)(1,2,4)triazolo[4,3-c]quinazoline has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent by inhibiting specific molecular targets such as the PCAF bromodomain.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with various biological molecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-(trifluoromethyl)(1,2,4)triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets:
Molecular Targets: The compound targets the PCAF bromodomain, which is involved in the regulation of gene expression and has implications in cancer therapy.
Pathways Involved: By inhibiting the PCAF bromodomain, the compound can modulate the acetylation of histones, thereby affecting chromatin structure and gene expression.
Comparison with Similar Compounds
3-Phenyl-5-(trifluoromethyl)(1,2,4)triazolo[4,3-c]quinazoline can be compared with other similar compounds:
Properties
IUPAC Name |
3-phenyl-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N4/c17-16(18,19)15-20-12-9-5-4-8-11(12)14-22-21-13(23(14)15)10-6-2-1-3-7-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNRMKCTSMMJPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C(=NC4=CC=CC=C43)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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